molecular formula C12H9FO3 B6202207 methyl 5-(2-fluorophenyl)furan-2-carboxylate CAS No. 852145-96-1

methyl 5-(2-fluorophenyl)furan-2-carboxylate

Cat. No. B6202207
CAS RN: 852145-96-1
M. Wt: 220.2
InChI Key:
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Description

Methyl 5-(2-fluorophenyl)furan-2-carboxylate (MFF) is an organic compound that has been studied for its potential use in laboratory experiments and research applications. It is a member of the furan family of compounds, which are known for their versatile properties and have been used in a variety of scientific fields. MFF has been studied for its potential use in drug development, as a potential treatment for cancer, and as a potential therapeutic agent for neurological diseases.

Scientific Research Applications

Methyl 5-(2-fluorophenyl)furan-2-carboxylate has been studied for its potential use in drug development, as a potential treatment for cancer, and as a potential therapeutic agent for neurological diseases. In addition, methyl 5-(2-fluorophenyl)furan-2-carboxylate has been studied for its potential use in the development of new materials, such as polymers, and as a reagent in organic synthesis.

Mechanism of Action

Methyl 5-(2-fluorophenyl)furan-2-carboxylate is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, methyl 5-(2-fluorophenyl)furan-2-carboxylate may increase the concentration of acetylcholine in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects
methyl 5-(2-fluorophenyl)furan-2-carboxylate has been studied for its potential effects on the central nervous system. Studies have shown that methyl 5-(2-fluorophenyl)furan-2-carboxylate can increase the concentration of acetylcholine in the brain, which can lead to improved cognitive function and memory. In addition, methyl 5-(2-fluorophenyl)furan-2-carboxylate has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

Methyl 5-(2-fluorophenyl)furan-2-carboxylate has a number of advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, and it can be used as a reagent in organic synthesis. However, methyl 5-(2-fluorophenyl)furan-2-carboxylate can also be toxic in large amounts, and it can be difficult to obtain in large quantities.

Future Directions

Methyl 5-(2-fluorophenyl)furan-2-carboxylate has a variety of potential future applications. It could be used as a potential treatment for neurological diseases, as a reagent in organic synthesis, and as a potential therapeutic agent for cancer. In addition, methyl 5-(2-fluorophenyl)furan-2-carboxylate could be used to develop new materials, such as polymers, and to improve the efficiency of existing materials. Finally, methyl 5-(2-fluorophenyl)furan-2-carboxylate could be used to study the effects of acetylcholinesterase inhibition on the central nervous system and to develop new drugs that target this enzyme.

Synthesis Methods

Methyl 5-(2-fluorophenyl)furan-2-carboxylate can be synthesized from a variety of starting materials, including furfuryl alcohol, ethyl acetate, and sodium hydroxide. The reaction is typically conducted in anhydrous solvent and is catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The reaction is typically conducted at a temperature of approximately 70°C for several hours, and the product is isolated by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-(2-fluorophenyl)furan-2-carboxylate involves the reaction of 2-fluorobenzaldehyde with furan-2-carboxylic acid, followed by esterification with methanol and acid catalysis.", "Starting Materials": [ "2-fluorobenzaldehyde", "furan-2-carboxylic acid", "methanol", "acid catalyst" ], "Reaction": [ "Step 1: 2-fluorobenzaldehyde is reacted with furan-2-carboxylic acid in the presence of a suitable solvent and a base catalyst to form methyl 5-(2-fluorophenyl)furan-2-carboxylate.", "Step 2: The resulting product is then esterified with methanol in the presence of an acid catalyst to form the final compound, methyl 5-(2-fluorophenyl)furan-2-carboxylate." ] }

CAS RN

852145-96-1

Molecular Formula

C12H9FO3

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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